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Compound of Interest

Compound Name: 3-Phenylbutan-2-ol

Cat. No.: B7769420 Get Quote

Introduction

(2S,3R)-3-phenylbutan-2-ol is a chiral alcohol of interest in synthetic organic chemistry and

stereochemical studies. Its specific stereoisomeric structure necessitates precise analytical

characterization for unambiguous identification and quality control. This technical guide

provides a comprehensive overview of the available spectroscopic data for (2S,3R)-3-
phenylbutan-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-

MS). Detailed experimental protocols, based on established methodologies for similar chiral

alcohols, are also presented to facilitate the acquisition of comparable data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (2S,3R)-3-
phenylbutan-2-ol. It is important to note that while ¹³C NMR, IR, and MS data are available in

public repositories, detailed experimental ¹H NMR data, including chemical shifts, coupling

constants, and specific peak assignments, are not readily found in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (2S,3R)-3-phenylbutan-
2-ol
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹³C

Data not explicitly

available in cited

sources

- C1 (CH₃-CH(OH))

Data not explicitly

available in cited

sources

- C2 (CH-OH)

Data not explicitly

available in cited

sources

- C3 (CH-Ph)

Data not explicitly

available in cited

sources

- C4 (CH₃-CH(Ph))

Data not explicitly

available in cited

sources

- C5 (Aromatic C-ipso)

Data not explicitly

available in cited

sources

-
C6, C10 (Aromatic C-

ortho)

Data not explicitly

available in cited

sources

-
C7, C9 (Aromatic C-

meta)

Data not explicitly

available in cited

sources

- C8 (Aromatic C-para)

¹H

Detailed data not

available in cited

sources

- -

Note: While a general ¹³C NMR spectrum is indicated as available in databases, specific

chemical shift values are not provided in the readily accessible search results. Detailed ¹H
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NMR data is currently unavailable in the public domain.

Table 2: Infrared (IR) Spectroscopy Data for (2S,3R)-3-phenylbutan-2-ol[1]

Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) Broad band ~3400-3200 Strong

C-H stretch (aromatic) ~3100-3000 Medium

C-H stretch (aliphatic) ~3000-2850 Medium-Strong

C=C stretch (aromatic) ~1600, ~1495, ~1450 Medium-Weak

C-O stretch (secondary

alcohol)
~1100 Strong

Note: The data presented is based on typical values for similar structures and the availability of

a vapor phase IR spectrum in public databases. Specific peak assignments for (2S,3R)-3-
phenylbutan-2-ol are not explicitly detailed.

Table 3: Mass Spectrometry (MS) Data for (2S,3R)-3-phenylbutan-2-ol[1]

m/z Proposed Fragment Significance

150 [C₁₀H₁₄O]⁺ Molecular Ion (M⁺)

135 [M - CH₃]⁺ Loss of a methyl group

132 [M - H₂O]⁺ Loss of water

105 [C₇H₅O]⁺ or [C₈H₉]⁺ Benzylic cleavage fragments

91 [C₇H₇]⁺ Tropylium ion

45 [C₂H₅O]⁺
Cleavage alpha to the hydroxyl

group

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

secondary benzylic alcohols. The GC-MS data is noted in the PubChem database.
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Experimental Protocols
The following are detailed, generalized experimental protocols for the spectroscopic analysis of

(2S,3R)-3-phenylbutan-2-ol. These protocols are based on standard methodologies for the

analysis of chiral alcohols and volatile organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of (2S,3R)-3-phenylbutan-2-ol.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another

suitable deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 0-12 ppm.

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

Relaxation Delay: 1-2 seconds.

Processing: Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR Spectrometer.
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Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Processing: Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at

77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or thin film.

Sample Preparation (ATR):

Ensure the ATR crystal (e.g., diamond) is clean.

Record a background spectrum of the clean, empty crystal.

Place a small drop of neat (2S,3R)-3-phenylbutan-2-ol directly onto the center of the ATR

crystal.

Acquisition:

Instrument: FT-IR Spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.
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3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of (2S,3R)-3-phenylbutan-2-ol in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Inlet: Split/splitless injector, operated in split mode.

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes,

then ramp at 10-15 °C/min to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Source Temperature: ~230 °C.

Data Analysis: Identify the chromatographic peak corresponding to (2S,3R)-3-phenylbutan-
2-ol and analyze the corresponding mass spectrum for the molecular ion and characteristic

fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chiral alcohol such as (2S,3R)-3-phenylbutan-2-ol.
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Spectroscopic analysis workflow for (2S,3R)-3-phenylbutan-2-ol.

This diagram outlines the process from obtaining a pure sample to its comprehensive

characterization using multiple spectroscopic techniques, leading to the final structural and

stereochemical confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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